ethyl (Z)-3-methyloct-2-enoate

Description

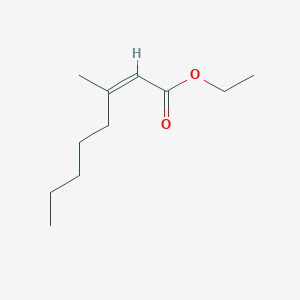

Ethyl (Z)-3-methyloct-2-enoate is an α,β-unsaturated ester characterized by a Z-configuration (cis) at the double bond between C2 and C3, with a methyl substituent at C3 and an octyl chain extending from C2. This structural motif is critical for its chemical reactivity, particularly in conjugate addition reactions and cyclization processes. The ester functional group (-COOEt) and the unsaturated backbone contribute to its applications in organic synthesis, including as a precursor for fragrances, pharmaceuticals, and agrochemicals.

Properties

CAS No. |

91213-36-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

ethyl (Z)-3-methyloct-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9- |

InChI Key |

HOPWWZLAYCOLHH-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCC/C(=C\C(=O)OCC)/C |

Canonical SMILES |

CCCCCC(=CC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-3-methyloct-2-enoate can be synthesized through various methods. One common approach is the Wittig reaction, which involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with a phosphonium ylide to form an alkene . The reaction conditions typically include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-methyloct-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Ammonia (NH3) or primary amines in ethanol.

Major Products Formed

Oxidation: 3-methyloct-2-enoic acid.

Reduction: 3-methyloct-2-enol.

Substitution: Corresponding amides or alcohols.

Scientific Research Applications

Ethyl (Z)-3-methyloct-2-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism by which ethyl (Z)-3-methyloct-2-enoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s ester group and double bond play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (Z)-3-methyloct-2-enoate belongs to a broader class of α,β-unsaturated esters. Below, we compare its properties and behaviors with those of key analogues:

Stereoisomerism: (Z)- vs. (E)-Isomers

The Z-isomer exhibits distinct steric and electronic properties compared to its E-isomer counterpart. In contrast, the E-isomer’s trans-arrangement minimizes steric clashes, often leading to higher thermal stability and faster reaction kinetics in Diels-Alder reactions. Hydrogen-bonding patterns, as analyzed via graph set theory , may also differ between isomers, influencing crystallization tendencies.

Substituent Effects: Branching and Chain Length

- Ethyl 3-methyloct-2-enoate (Z) vs. Ethyl 3-phenylhept-2-enoate (Z): The phenyl group in the latter (e.g., ethyl (Z)-7-oxo-3-phenyl-2-heptenoate, as in ) enhances π-π stacking interactions, increasing melting points and rigidity. In contrast, the octyl chain in this compound improves solubility in nonpolar solvents.

- Ethyl 3-methyloct-2-enoate (Z) vs. Saturated Esters (e.g., Ethyl 3-methyloctanoate): The absence of the double bond in saturated esters reduces electrophilicity at the β-carbon, making them less reactive in Michael additions but more stable under acidic conditions.

Data Table: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.